molecular formula C15H14O4 B8476624 2,6-Dimethoxybiphenyl-4-carboxylic acid

2,6-Dimethoxybiphenyl-4-carboxylic acid

Cat. No.: B8476624
M. Wt: 258.27 g/mol
InChI Key: WZQJEWVBGVMTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethoxybiphenyl-4-carboxylic acid is a biphenyl derivative featuring two methoxy (-OCH₃) groups at the 2- and 6-positions of one aromatic ring and a carboxylic acid (-COOH) group at the 4-position of the adjacent ring. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the methoxy substituents and acidity from the carboxylic moiety.

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

3,5-dimethoxy-4-phenylbenzoic acid

InChI

InChI=1S/C15H14O4/c1-18-12-8-11(15(16)17)9-13(19-2)14(12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17)

InChI Key

WZQJEWVBGVMTCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C2=CC=CC=C2)OC)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs with variations in substituent groups, ring systems, or functional group positioning. Key comparisons include:

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure : A cinnamic acid derivative with hydroxyl (-OH) groups at the 3- and 4-positions and a carboxylic acid group (Fig. 1a).
  • Properties : Hydroxyl groups increase polarity and antioxidant activity compared to methoxy groups. Caffeic acid exhibits moderate water solubility and is widely used in supplements and cosmetics for its antioxidant properties .
  • Applications : Used in pharmacological research, food additives, and as a precursor for bioactive molecules.

2,6-Dihydroxypyrimidine-4-carboxylic Acid

  • Structure : A pyrimidine ring with hydroxyl groups at 2- and 6-positions and a carboxylic acid at position 4 (Fig. 1b).
  • Properties : The heterocyclic pyrimidine ring enhances hydrogen-bonding capacity, increasing water solubility compared to biphenyl systems. Hydroxyl groups may confer higher reactivity in synthetic pathways .
  • Applications : Likely used as a building block in heterocyclic chemistry or nucleotide analog synthesis.

4-Methoxybiphenyl-2-carboxylic Acid

  • Structure : A positional isomer with a single methoxy group at the 4-position and carboxylic acid at the 2-position.

Comparative Data Table

Compound Name Key Functional Groups Molecular Weight (g/mol)* Solubility* Key Applications
2,6-Dimethoxybiphenyl-4-carboxylic acid Methoxy, Carboxylic acid ~272.28 Low (organic solvents) Pharma intermediates, research
Caffeic acid Hydroxyl, Carboxylic acid 180.16 Moderate (aqueous) Antioxidants, supplements
2,6-Dihydroxypyrimidine-4-carboxylic acid Hydroxyl, Carboxylic acid ~172.11 High (aqueous) Heterocyclic synthesis

Key Research Findings

Methoxy vs. Hydroxyl Groups : Methoxy substituents in this compound enhance metabolic stability compared to hydroxylated analogs like caffeic acid, making it more suitable for drug candidates requiring prolonged bioavailability .

Positional Isomerism : Substitution patterns (e.g., 2,6- vs. 4-methoxy) significantly alter electronic effects and binding affinity in target interactions.

Limitations of Available Evidence

The provided sources lack direct data on this compound. Structural and functional comparisons are inferred from analogs like caffeic acid () and pyrimidine derivatives (). Further experimental studies are required to validate physicochemical and pharmacological properties.

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